Product packaging for (2S)-2-[(4-methylphenyl)methyl]pyrrolidine(Cat. No.:)

(2S)-2-[(4-methylphenyl)methyl]pyrrolidine

Cat. No.: B13298199
M. Wt: 175.27 g/mol
InChI Key: GEWCVCGRSMUACB-LBPRGKRZSA-N
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Description

(2S)-2-[(4-methylphenyl)methyl]pyrrolidine is a chiral pyrrolidine derivative offered for research and development purposes. The pyrrolidine ring is a fundamental saturated heterocycle and a privileged scaffold in medicinal chemistry, found in numerous natural alkaloids and pharmaceuticals . This specific compound features a stereogenic center at the 2-position of the pyrrolidine ring and a (4-methylphenyl)methyl substituent, making it a valuable chiral building block for the synthesis of more complex organic molecules . Researchers can utilize this compound in the development of novel active compounds, leveraging the pyrrolidine ring's contribution to a molecule's three-dimensional structure and physicochemical properties . The exploration of pyrrolidine derivatives is a significant area of research, with scientific literature and patents describing their potential in various therapeutic areas, which may include central nervous system disorders, pain, and metabolic diseases . As a supplied chemical, it is presented as a building block for discovery chemistry. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17N B13298199 (2S)-2-[(4-methylphenyl)methyl]pyrrolidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

(2S)-2-[(4-methylphenyl)methyl]pyrrolidine

InChI

InChI=1S/C12H17N/c1-10-4-6-11(7-5-10)9-12-3-2-8-13-12/h4-7,12-13H,2-3,8-9H2,1H3/t12-/m0/s1

InChI Key

GEWCVCGRSMUACB-LBPRGKRZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C[C@@H]2CCCN2

Canonical SMILES

CC1=CC=C(C=C1)CC2CCCN2

Origin of Product

United States

Exploration of 2s 2 4 Methylphenyl Methyl Pyrrolidine in Asymmetric Catalysis and Chiral Ligand Design

Rational Design and Development of Pyrrolidine-Based Chiral Catalysts

The rational design of chiral catalysts is fundamental to advancing asymmetric synthesis. The goal is to create molecules that can effectively control the three-dimensional arrangement of atoms during a chemical reaction, leading to the preferential formation of one enantiomer over the other. Pyrrolidine-based catalysts have been a major focus of such design efforts due to their conformational rigidity and the presence of a key secondary amine functionality. nih.gov

The development of these catalysts often begins with the parent structure of (S)-proline and introduces modifications to fine-tune its catalytic properties. Key strategies include altering substituents on the pyrrolidine (B122466) ring to enhance steric hindrance, introducing additional coordinating groups to modify the transition state, and improving solubility in common organic solvents. psu.edu The design of (2S)-2-[(4-methylphenyl)methyl]pyrrolidine fits within this paradigm, where the C-2 benzyl (B1604629) substituent is expected to create a specific chiral pocket around the catalytically active nitrogen atom, influencing the approach of substrates and thereby enhancing stereoselectivity. nih.govresearchgate.net

Pyrrolidine-Derived Organocatalysts

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a third pillar of asymmetric catalysis alongside biocatalysis and transition-metal catalysis. researchgate.net Pyrrolidine derivatives are among the most successful classes of organocatalysts, primarily operating through enamine or iminium ion intermediates. nih.gov The design of these catalysts focuses on modifying the basic pyrrolidine scaffold to optimize reactivity and enantioselectivity for a wide range of chemical transformations.

(S)-Proline is a foundational organocatalyst, capable of catalyzing reactions such as aldol (B89426) and Mannich reactions with notable stereoselectivity. nih.gov Its catalytic cycle typically involves the formation of a nucleophilic enamine intermediate from a ketone or aldehyde substrate. The carboxylic acid group of proline then acts as an internal Brønsted acid, activating the electrophile via hydrogen bonding and directing its approach to one face of the enamine. rsc.org

However, proline's application can be limited by its poor solubility in many organic solvents and sometimes moderate selectivity. psu.edu This has driven the development of numerous proline analogues. Modifications often involve replacing the carboxylic acid with other acidic groups, such as a tetrazole, or introducing bulky substituents at various positions on the ring to enhance stereocontrol. psu.edu For example, catalysts like protonated N'-benzyl-N'-l-prolyl-l-proline hydrazide have been developed for the asymmetric direct aldol reaction, demonstrating high enantioselectivity. nih.gov The introduction of a benzyl group at the C-2 position, as seen in the structural class of this compound, is a common strategy to create a more defined and sterically hindered environment, which can significantly improve the enantiomeric excess (ee) of the products.

Table 1: Performance of Proline Analogue in Asymmetric Aldol Reaction Data based on research on related N'-benzyl-prolyl derivatives.

Aldehyde SubstrateKetone SubstrateYield (%)Enantiomeric Excess (ee %)
4-NitrobenzaldehydeCyclohexanone9999
2-NitrobenzaldehydeCyclohexanone9998
4-ChlorobenzaldehydeCyclohexanone9598
BenzaldehydeAcetone (B3395972)9096

Source: Adapted from Cheng et al., 2006. nih.gov

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides. They are often developed to overcome the limitations of peptides as therapeutic agents, such as poor metabolic stability and low bioavailability. The rigid conformation of the pyrrolidine ring makes it an excellent scaffold for constructing constrained dipeptide surrogates, particularly for mimicking β-turns. nih.gov

By incorporating substituted pyrrolidine units into a peptide backbone, researchers can create well-defined three-dimensional structures. This strategy allows for the precise positioning of side chains to interact with biological targets. nih.gov While direct examples using this compound are not prominent in the literature, the synthesis of peptidomimetics often involves coupling building blocks derived from functionalized proline. nih.gov A 2-benzyl substituted pyrrolidine unit could serve as a constrained phenylalanine analogue, with the benzyl group mimicking the amino acid's side chain. Such scaffolds are crucial in drug discovery and in the design of complex catalysts where the peptide backbone serves to create a chiral secondary coordination sphere.

The catalytic activity and selectivity of pyrrolidine-based organocatalysts are highly dependent on the nature and position of substituents on the ring. Strategic functionalization is a key tool for catalyst optimization. mdpi.com Introducing bulky groups at the C-2 position, such as the 4-methylbenzyl group in this compound, is a well-established method to enhance enantioselectivity by creating a more sterically demanding chiral environment. beilstein-journals.org

For instance, the synthesis of chiral cis-2,5-disubstituted pyrrolidine organocatalysts has been shown to be highly effective for the enantioselective Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes, achieving excellent yields and enantioselectivities often exceeding 99% ee. rsc.org This high degree of stereocontrol is attributed to the specific orientation of the substituents, which effectively shield one face of the enamine intermediate, forcing the electrophile to approach from the less hindered side. The functionalization can also involve adding groups that can participate in hydrogen bonding or other non-covalent interactions to further stabilize the desired transition state.

Pyrrolidine-Functionalized Chiral Ligands for Transition Metal Catalysis

In addition to their role as organocatalysts, pyrrolidine derivatives are widely used as chiral ligands in transition metal-catalyzed reactions. By coordinating to a metal center, these ligands create a chiral environment that can induce high levels of enantioselectivity in processes like hydrogenation, C-H functionalization, and cross-coupling reactions. nih.govacs.orgmdpi.com The design of these ligands is crucial, as their steric and electronic properties directly influence the catalyst's performance. The pyrrolidine scaffold provides a robust and stereochemically defined backbone that can be readily functionalized to create a diverse array of ligands. nih.gov

Aminoalkyl-phosphine (P,N) ligands are a prominent class of bidentate ligands that have found widespread application in asymmetric catalysis. These ligands contain both a "hard" nitrogen donor and a "soft" phosphorus donor, allowing them to form stable complexes with a variety of transition metals, particularly those of the late transition series like palladium, rhodium, and iridium. nih.gov The synthesis of chiral P,N ligands often starts from readily available chiral sources, such as amino acids or their derivatives.

A common synthetic route to a P,N ligand based on the this compound scaffold would involve the reduction of the corresponding proline derivative to the amino alcohol, followed by the introduction of a phosphine (B1218219) group. For example, (2S)-2-(aminomethyl)pyrrolidine derivatives can be reacted with chlorodiphenylphosphine (B86185) to yield the desired P,N ligand. The pyrrolidine unit provides the chiral backbone, and the substituents on both the nitrogen and phosphorus atoms can be varied to fine-tune the ligand's properties. P,N ligands bearing a spiro[indane-1,2ʹ-pyrrolidine] backbone, for example, have been used in palladium-catalyzed asymmetric allylic substitution reactions, achieving up to 97% ee. researchgate.net The 4-methylbenzyl group in a hypothetical ligand derived from this compound would provide steric bulk near the metal center, which is often critical for achieving high enantioselectivity.

Table 2: Application of a Pyrrolidine-Based P,N Ligand in Pd-Catalyzed Asymmetric Allylic Alkylation Data based on research on related spiro[indane-1,2ʹ-pyrrolidine] P,N ligands.

NucleophileSubstrateYield (%)Enantiomeric Excess (ee %)
Dimethyl malonate1,3-diphenylallyl acetate9997
Benzylamine1,3-diphenylallyl acetate9895
Phenol1,3-diphenylallyl acetate9592

Source: Adapted from research on related P,Nsp3-bidentate chiral ligands. researchgate.net

Imidazolidin-4-one and "Proline-type" Ligands

Imidazolidin-4-ones and other "proline-type" ligands, including derivatives of this compound, are foundational in organocatalysis. These catalysts are renowned for their ability to facilitate a variety of asymmetric transformations with high enantioselectivity. nih.govnih.gov

Developed by MacMillan and others, imidazolidin-one based organocatalysts are designed for a range of asymmetric reactions. sigmaaldrich.com For instance, the first highly enantioselective organocatalytic Diels-Alder reaction was achieved using a (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one monohydrochloride catalyst. This reaction, involving the condensation of the catalyst with an α,β-unsaturated aldehyde to form an activated iminium ion, proceeded with excellent yields and enantioselectivities. sigmaaldrich.com This catalytic system has been successfully applied to other transformations, including 1,3-dipolar cycloadditions, Friedel-Crafts alkylations, and intramolecular Michael reactions, all demonstrating high levels of enantiocontrol. sigmaaldrich.com

Proline and its derivatives are effective catalysts for classic carbon-carbon bond-forming reactions such as the aldol and Michael reactions. scirp.orgniscpr.res.in The enantiomeric excess in these reactions is highly dependent on the specific structure of the catalyst and the reaction conditions, with selectivities reaching over 98% in some cases. scirp.org For example, new "proline-type" ligands based on 2-(pyridin-2-yl)imidazolidin-4-one have been synthesized and their copper(II) complexes have shown very high enantioselectivity in asymmetric Henry reactions, with enantiomeric excesses of up to 97%. nih.govsemanticscholar.org

The following table summarizes the performance of selected proline-type catalysts in the asymmetric aldol reaction between acetone and 4-nitrobenzaldehyde.

Table 1: Performance of Proline-Type Catalysts in Asymmetric Aldol Reaction

CatalystYield (%)Enantiomeric Excess (ee, %)
(S)-Proline6876
(S)-N-Tritylpyrrolidine-2-carboxamideGoodGood
2-(Pyridin-2-yl)imidazolidin-4-one derivative complex-Up to 91
Integration of Pyrrolidine Moieties into Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) for Heterogeneous Catalysis

To overcome challenges associated with homogeneous catalysis, such as catalyst separation and recycling, there is a growing interest in immobilizing chiral organocatalysts onto solid supports. Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) have emerged as promising platforms for the heterogenization of pyrrolidine-based catalysts due to their high surface area, tunable porosity, and crystalline nature. bohrium.comrsc.org

The incorporation of proline and its derivatives into these frameworks can be achieved through two main strategies: direct synthesis using a proline-functionalized linker or post-synthetic modification of a pre-formed framework. bohrium.comrsc.org These chiral frameworks have been successfully employed as heterogeneous catalysts in various asymmetric reactions. For instance, a chiral mesoporous hybrid material containing bis-silylated pyrrolidine units has been shown to be an excellent and recyclable catalyst for the enantioselective Michael addition of linear aldehydes to β-nitrostyrene derivatives, yielding products with high stereocontrol. nih.gov

Chiral COFs have also been synthesized for asymmetric catalysis. mdpi.comnih.gov In one approach, chiral pyrrolidine substituents were introduced into an achiral COF, resulting in a robust and highly active heterogeneous catalyst for asymmetric aldol reactions. mdpi.com Another strategy involves the catalytic asymmetric polymerization of prochiral monomers to construct chiral COFs, which have been demonstrated as highly reusable catalysts for asymmetric Michael addition reactions. nih.gov

The advantages of using MOFs and COFs as supports include the potential for size-selective catalysis and the ability to study catalytic mechanisms within a well-defined porous environment. bohrium.com Furthermore, COFs generally exhibit higher stability compared to MOFs, making them more suitable for reactions conducted under harsh conditions. bohrium.com

Mechanistic Insights into Asymmetric Catalysis Mediated by Pyrrolidine Derivatives

The efficacy of pyrrolidine-based catalysts in promoting asymmetric transformations is rooted in their ability to activate substrates through distinct catalytic cycles. The two primary activation modes are enamine and iminium catalysis.

Enamine catalysis is a key activation strategy for aldehydes and ketones. libretexts.org In this mode, the secondary amine of the pyrrolidine catalyst reacts with a carbonyl compound to form a nucleophilic enamine intermediate. pnas.org This enamine then reacts with an electrophile. The stereoselectivity of the reaction is controlled by the chiral environment created by the catalyst, which directs the approach of the electrophile to one of the two enantiotopic faces of the enamine. libretexts.org The subsequent hydrolysis of the resulting iminium ion releases the product and regenerates the catalyst. libretexts.org

The stereochemical outcome of proline-catalyzed reactions, such as the aldol reaction, is often explained by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state. wikipedia.org Computational studies have shown that hydrogen bonding and the geometry of proton transfer are crucial in determining the stereoselectivity. nih.gov

In contrast to enamine catalysis which raises the HOMO of the nucleophile, iminium catalysis lowers the LUMO of an electrophile. acs.org This activation mode is particularly effective for α,β-unsaturated aldehydes and ketones. The secondary amine of the pyrrolidine catalyst condenses with the carbonyl group of the substrate to form a chiral iminium ion. organic-chemistry.org This iminium ion is more electrophilic than the parent enone or enal, facilitating the conjugate addition of a nucleophile. organic-chemistry.org

The bulky substituents on the pyrrolidine catalyst, such as the diarylprolinol silyl (B83357) ethers, effectively shield one of the enantiotopic faces of the α,β-unsaturated system, leading to high stereoselectivity in the nucleophilic attack. nih.gov This strategy has been widely used in a variety of conjugate addition reactions. organic-chemistry.org

Intramolecular hydrogen bonding plays a critical role in establishing the conformational rigidity of the transition state, which is essential for high stereoselectivity. acs.org In many proline-derived catalysts, a hydrogen bond donor group, such as a carboxylic acid or an amide, is present on the C2-substituent of the pyrrolidine ring. mdpi.com

This hydrogen bond donor can interact with the electrophile, organizing the transition state into a well-defined, rigid conformation. nih.govsoton.ac.uk For example, in the proline-catalyzed aldol reaction, the carboxylic acid group of proline is believed to form a hydrogen bond with the aldehyde, leading to a Zimmerman-Traxler-like transition state that dictates the stereochemical outcome. nih.gov Computational studies on prolyl amides have highlighted the significant role of intramolecular N···HN hydrogen bonds in influencing the cis-trans isomerization, further underscoring the importance of hydrogen bonding in the catalytic cycle. acs.org The formation of these hydrogen-bonded rings can restrict the conformation of the proline imide bond, thereby enhancing stereocontrol. nih.gov

Structure-Activity and Structure-Selectivity Relationships in Pyrrolidine Catalysts

The catalytic performance of pyrrolidine-based organocatalysts is profoundly influenced by their structural features. Modifications to the pyrrolidine scaffold, particularly at the C2 position, can lead to significant changes in reactivity and stereoselectivity. mdpi.comnih.gov

The steric bulk of the C2-substituent is a critical factor in achieving high enantioselectivity. acs.org Bulky groups can effectively block one of the prochiral faces of the enamine or iminium intermediate, thereby directing the approach of the reaction partner. nih.govacs.org For instance, in the asymmetric Michael addition of aldehydes to methyl vinyl ketone, pyrrolidine catalysts with larger α-substituents, such as diarylmethoxymethyl groups, exhibit higher selectivity compared to those with less bulky substituents like dimethylmethoxymethyl. nih.govacs.org The enantiomeric excess can also be improved by modifying the substrate, with 3-phenyl propanal providing a much higher enantiomeric excess than unsubstituted propanal. nih.govacs.org

The electronic properties of the substituents also play a role. Electron-withdrawing groups at the Cγ position of proline can have notable geometric and energetic consequences on the cis-trans isomerization of the prolyl amide bond. acs.org Furthermore, while substituents at the C4 position of the proline ring affect its puckering, those at the C2 position can alter the basicity of the pyrrolidine nitrogen. nih.gov

The following table presents a comparison of different C2-substituted pyrrolidine catalysts in the asymmetric Michael addition of 3-phenylpropanal (B7769412) to methyl vinyl ketone.

Table 2: Effect of C2-Substituent on Enantioselectivity in Asymmetric Michael Addition

Catalyst's C2-SubstituentCalculated Enantiomeric Excess (ee, %)
DimethylmethoxymethylModerate
DiphenylmethylModerate
Diarylmethoxymethyl (Diphenylprolinol methyl ether)High

These findings underscore the importance of a systematic approach to catalyst design, where the cumulative effects of steric and electronic factors, as well as weak stabilizing interactions like hydrogen bonding, must be considered to achieve optimal stereochemical control. nih.govacs.org

Influence of Substituent Effects on Enantioselectivity and Diastereoselectivity

The stereochemical outcome of reactions catalyzed by pyrrolidine-based organocatalysts is profoundly influenced by the nature of the substituent at the C2 position. For catalysts derived from this compound, the bulky group attached to the stereocenter is the primary determinant of facial selectivity in the transition state.

The dominant factor governing enantioselectivity is the steric hindrance provided by the C2 substituent. In the widely accepted catalytic cycle, the secondary amine of the pyrrolidine catalyst condenses with a carbonyl compound (e.g., an aldehyde) to form a nucleophilic enamine intermediate. The bulky substituent, in this case, a di-(4-methylphenyl)methylsilyl ether group (a common activated form of the title compound), effectively shields one face of the enamine. Consequently, an incoming electrophile is directed to the less sterically encumbered face, leading to the preferential formation of one enantiomer.

While steric effects are paramount, electronic effects of substituents on the aromatic rings can also modulate catalytic activity and selectivity, albeit to a lesser extent. The presence of the electron-donating methyl group in the para position of the phenyl ring can influence the electron density of the catalyst's aromatic system. However, systematic studies that finely tune the electronic properties of the aryl substituents (e.g., comparing methyl, methoxy, chloro, and nitro groups) to establish a clear linear free-energy relationship (Hammett plot) for enantioselectivity are not extensively documented for this specific catalyst class. The literature consistently emphasizes that the size and shape of the substituent, rather than its electronic character, are the critical factors for achieving high levels of stereocontrol.

In a representative asymmetric Michael addition of propanal to trans-β-nitrostyrene, the choice of substituents on the diarylprolinol silyl ether catalyst significantly impacts the stereochemical outcome. The data below illustrates the high levels of selectivity achieved with bulky aryl groups.

Table 1. Effect of Catalyst Structure on the Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene
Catalyst Ar GroupYield (%)diastereomeric ratio (syn/anti)enantiomeric excess (ee, %)
Phenyl9695:599
3,5-dimethylphenyl9496:4>99
3,5-bis(trifluoromethyl)phenyl9993:797

This table presents representative data for the broader class of diarylprolinol silyl ether catalysts to illustrate the principle of steric control.

Stereochemical Features Governing Catalytic Efficiency and Selectivity

The remarkable efficiency and selectivity of catalysts derived from this compound are rooted in specific stereochemical and conformational features that stabilize the key transition states. Computational studies, including Density Functional Theory (DFT) calculations, have provided significant insights into the underlying mechanisms. rsc.orgacs.orgnih.gov

The catalytic cycle proceeds through one of two main pathways: enamine catalysis for reactions involving aldehydes and ketones as nucleophiles, or iminium ion catalysis for conjugate additions to α,β-unsaturated aldehydes. nih.gov In both cases, the (S)-configuration of the pyrrolidine ring is crucial. This configuration orients the bulky C2 substituent in a pseudo-equatorial position, minimizing steric strain and defining a precise chiral environment.

Key Stereochemical Features:

Enamine/Iminium Conformation: Upon formation of the enamine or iminium ion, the double bond typically adopts an E-geometry to minimize steric clash between the substrate's residue and the pyrrolidine ring. The bulky diarylmethyl group then effectively blocks the Si-face of this intermediate.

Steric Shielding: The di-(4-methylphenyl)methyl group acts as a "chiral wall," leaving the Re-face exposed for electrophilic or nucleophilic attack. This steric blockade is the primary source of asymmetric induction. rsc.orgrsc.org Computational models show that the alternative transition state, involving an attack on the shielded face, is significantly higher in energy. rsc.org

Rigid Scaffold: The five-membered pyrrolidine ring possesses a degree of conformational rigidity that helps to lock the transition state geometry, reducing the number of competing non-selective pathways.

The performance of these catalysts in the asymmetric α-alkylation of aldehydes demonstrates their high efficiency.

Table 2. Asymmetric α-Alkylation of Aldehydes Catalyzed by a Diarylprolinol Silyl Ether
AldehydeElectrophileYield (%)enantiomeric excess (ee, %)
HexanalBenzyl bromide8595
CyclohexanecarboxaldehydeBenzyl bromide7897
PropanalAllyl bromide8193

This table presents representative data for the broader class of diarylprolinol silyl ether catalysts.

Computational Chemistry and Theoretical Mechanistic Investigations of Chiral Pyrrolidine Systems

Application of Density Functional Theory (DFT) in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become an indispensable tool for elucidating the intricate mechanisms of reactions catalyzed by chiral pyrrolidines. These catalysts, belonging to the broader class of proline-derived organocatalysts, are known to operate through various activation modes, most notably via enamine and iminium ion intermediates. DFT calculations allow researchers to map the potential energy surface of a reaction, identifying the structures of reactants, intermediates, transition states, and products. nih.govnih.gov

For instance, in asymmetric Michael additions, a common application for such catalysts, DFT studies can detail the initial formation of an enamine from the condensation of the pyrrolidine (B122466) catalyst with a ketone or aldehyde. nih.gov Subsequent steps, including the nucleophilic attack on the Michael acceptor and the final hydrolysis to release the product and regenerate the catalyst, can also be modeled. nih.gov DFT calculations have been instrumental in confirming the stepwise or concerted nature of these reaction pathways and in understanding the role of the catalyst's substituents in modulating reactivity. nih.gov For example, theoretical studies on pyrrolidine-catalyzed reactions have explored the formation of key intermediates and the energetic barriers associated with each step of the catalytic cycle. nih.govnih.gov

Computational Modeling of Transition States and Stereochemical Pathways

A cornerstone of computational investigation into asymmetric catalysis is the modeling of transition states that dictate the stereochemical outcome of a reaction. For chiral pyrrolidine-catalyzed reactions, DFT is frequently employed to locate and characterize the geometries and energies of diastereomeric transition states. The calculated energy difference between these transition states is directly related to the enantiomeric excess (ee) of the product. nih.gov

In the context of aldol (B89426) reactions catalyzed by proline and its derivatives, the Zimmerman-Traxler model, which proposes a chair-like six-membered ring transition state, is often invoked and has been extensively studied computationally. nih.govresearchgate.net These models help to explain how the stereochemistry of the catalyst is transferred to the product. The substituent at the 2-position of the pyrrolidine ring, such as the (4-methylphenyl)methyl group, plays a crucial role in shielding one face of the enamine intermediate, thereby directing the electrophile to the opposite face. researchgate.net Computational studies on related diarylprolinol ether catalysts have shown that steric hindrance from the bulky substituents on the catalyst is a key factor in controlling enantioselectivity. researchgate.net The analysis of these transition state structures provides a molecular-level understanding of how the catalyst architecture dictates the stereochemical pathway.

Theoretical Prediction of Enantioselectivity

One of the most powerful applications of computational chemistry in this field is the theoretical prediction of enantioselectivity. By calculating the free energy difference (ΔΔG‡) between the transition states leading to the (R) and (S) enantiomers, the enantiomeric ratio can be predicted using the relationship derived from transition state theory. wikipedia.org This predictive capability is invaluable for the rational design of new catalysts, as it allows for the in silico screening of potential catalyst structures before their synthesis and experimental testing. nih.gov

Computational models have been developed that can accurately predict the enantiomeric excesses for a range of organocatalytic reactions. nih.govacs.org For instance, DFT calculations have been successfully used to rationalize the high enantioselectivities observed in Michael additions and aldol reactions catalyzed by various proline derivatives. nih.govnih.gov These studies often reveal that subtle non-covalent interactions, such as hydrogen bonding and steric repulsion within the transition state assembly, are the primary determinants of stereoselectivity. mdpi.com The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. nih.gov

Computational Studies of Solvent Effects in Organic Reactions

Solvent effects can play a significant role in the outcome of organocatalytic reactions, influencing both reaction rates and selectivities. Computational studies employ various models to account for the presence of a solvent. The most common are implicit solvent models, such as the Polarizable Continuum Model (PCM), which treats the solvent as a continuous dielectric medium. mdpi.com This approach is computationally efficient and can often provide a good approximation of bulk solvent effects. acs.org

However, for reactions where specific solute-solvent interactions, like hydrogen bonding, are crucial, explicit solvent models are necessary for accurate predictions. mdpi.com In this approach, a number of solvent molecules are included in the quantum mechanical calculation. Studies have shown that for some proline-catalyzed reactions, the inclusion of explicit solvent molecules is essential to correctly reproduce experimental observations. rsc.orgresearchgate.net For example, explicit water molecules can participate in proton transfer steps or stabilize charged intermediates through hydrogen bonding, significantly altering the energy profile of the reaction. nih.gov The choice between implicit and explicit solvent models depends on the specific reaction and the desired level of accuracy, with a combination of both often providing the most reliable results. mdpi.com

Investigation of Catalytic Cycles and Transient Intermediate Species

Computational chemistry allows for the detailed investigation of the entire catalytic cycle, including the characterization of short-lived, transient intermediate species that may be difficult or impossible to observe experimentally. By mapping the complete reaction pathway, researchers can identify the rate-determining step and uncover potential catalyst deactivation pathways.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in Pyrrolidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the structural or property descriptors of a series of compounds with their biological activity or a specific property, respectively. While much of the QSAR research on pyrrolidine derivatives has focused on their therapeutic applications, such as enzyme inhibition, the principles can be extended to catalyst design. nih.govresearchgate.net

In the context of catalysis, a QSAR-like approach could be used to develop models that predict the enantioselectivity or reactivity of a series of chiral pyrrolidine catalysts based on calculated molecular descriptors. These descriptors can be steric (e.g., molecular volume), electronic (e.g., partial charges, HOMO/LUMO energies), or topological. For instance, a study on pyrrolidine amide derivatives as DPP-IV inhibitors developed a robust QSAR model that highlighted the importance of electronic effects of substituents on the pyrrolidine ring. researchgate.net By establishing a statistically significant correlation between these descriptors and the catalytic performance, these models can be used to predict the efficacy of new, unsynthesized catalyst candidates, thereby accelerating the catalyst discovery process. nih.gov

Below is a data table summarizing representative research findings in the computational study of chiral pyrrolidine systems.

Research AreaKey FindingsComputational Methods
Reaction Mechanism Elucidation of enamine and iminium ion pathways in Michael and aldol reactions.DFT, PCM
Transition States Modeling of Zimmerman-Traxler-like transition states to explain stereoselectivity.DFT
Enantioselectivity Prediction of enantiomeric excess based on the energy difference of diastereomeric transition states.DFT
Solvent Effects Both implicit and explicit solvent models are used to understand the role of the solvent.PCM, SMD, Explicit Solvent Models
Catalytic Cycles Mapping of complete catalytic cycles and characterization of transient intermediates.DFT
QSAR/QSPR Correlation of molecular descriptors with biological activity or catalytic performance.Various statistical methods

Q & A

Q. What are the key synthetic strategies for preparing (2S)-2-[(4-methylphenyl)methyl]pyrrolidine?

  • Methodological Answer : The synthesis typically involves:
  • Cyclization Reactions : Precursors like 4-methylphenylacetic acid are cyclized with amines under acidic or basic conditions to form the pyrrolidine ring. For example, refluxing with HCl yields protonated intermediates for stabilization .
  • Chiral Catalysis : Asymmetric synthesis using chiral Lewis acid catalysts (e.g., BINOL-derived catalysts) ensures enantioselective formation of the (2S)-configuration .
  • Functionalization : Post-cyclization alkylation introduces the 4-methylbenzyl group via nucleophilic substitution or cross-coupling reactions .

Q. Which analytical techniques are critical for structural characterization?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm stereochemistry and substituent positions. For instance, coupling constants in 1^1H NMR distinguish cis/trans ring conformations .
  • X-ray Crystallography : Resolves absolute configuration, as demonstrated for analogous pyrrolidine derivatives in PubChem datasets .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks, as pyrrolidine derivatives may release irritant vapors .
  • Emergency Measures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

  • Methodological Answer :
  • Chiral Resolution : Use diastereomeric salt formation with tartaric acid derivatives to separate enantiomers .
  • Catalytic Asymmetric Synthesis : Employ chiral phosphine ligands (e.g., (S)-BINAP) in palladium-catalyzed alkylation to achieve >95% enantiomeric excess (ee) .
  • Chromatographic Purification : Chiral HPLC columns (e.g., Chiralpak AD-H) resolve enantiomers, with mobile phases like hexane/isopropanol (90:10) .

Q. How can contradictions in pharmacological activity data be resolved?

  • Methodological Answer :
  • Dose-Response Studies : Re-evaluate IC50_{50} values across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects .
  • Metabolic Stability Assays : Assess hepatic microsomal degradation to rule out artifactually low activity due to rapid metabolism .
  • Target Engagement Studies : Use biophysical methods (e.g., SPR) to confirm direct binding to purported targets like dopamine receptors .

Q. What role does this compound play in asymmetric catalysis?

  • Methodological Answer :
  • Ligand Design : The pyrrolidine scaffold serves as a chiral backbone for phosphine ligands in asymmetric hydrogenation. For example, (S)-2-((diphenylphosphino)methyl)pyrrolidine enhances ee in ketone reductions .
  • Organocatalysis : Acts as a Brønsted base in Michael additions, leveraging its tertiary amine for enantioselective C–C bond formation .

Q. How is computational modeling used to predict biological activity?

  • Methodological Answer :
  • Docking Simulations : Molecular docking with AutoDock Vina predicts binding affinities to receptors like serotonin transporters (SERT). Parameters include grid boxes centered on active sites and Lamarckian genetic algorithms .
  • QSAR Models : Correlate substituent electronic effects (Hammett σ values) with antimicrobial activity to guide structural optimization .

Q. What strategies evaluate its pharmacokinetic properties?

  • Methodological Answer :
  • Plasma Protein Binding (PPB) : Use equilibrium dialysis to measure unbound fraction in human plasma .
  • Blood-Brain Barrier (BBB) Penetration : Employ in vitro MDCK-MDR1 assays to predict permeability, critical for CNS-targeted applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.